molecular formula C15H13NO B13482779 2-(1-Phenylethoxy)benzonitrile

2-(1-Phenylethoxy)benzonitrile

Cat. No.: B13482779
M. Wt: 223.27 g/mol
InChI Key: SFKUHQBTHQVXIV-UHFFFAOYSA-N
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Description

2-(1-Phenylethoxy)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a phenylethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylethoxy)benzonitrile typically involves the condensation of 1-phenylethyl alcohol with 2-cyanophenol. This reaction is mediated by triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) under mild conditions . The reaction mixture is subjected to silica gel column chromatography to isolate the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Phenylethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(1-Phenylethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Phenylethoxy)benzonitrile involves its interaction with various molecular targets. The nitrile group can form coordination complexes with transition metals, making it useful in catalysis and materials science . The phenylethoxy moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Uniqueness: 2-(1-Phenylethoxy)benzonitrile is unique due to the presence of both a nitrile group and a phenylethoxy moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other nitrile compounds.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-(1-phenylethoxy)benzonitrile

InChI

InChI=1S/C15H13NO/c1-12(13-7-3-2-4-8-13)17-15-10-6-5-9-14(15)11-16/h2-10,12H,1H3

InChI Key

SFKUHQBTHQVXIV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=CC=C2C#N

Origin of Product

United States

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